molecular formula C50H70N10O16 B10830862 74Rnn4L7X5 CAS No. 2787582-17-4

74Rnn4L7X5

Cat. No.: B10830862
CAS No.: 2787582-17-4
M. Wt: 1067.1 g/mol
InChI Key: FVDPKGPPYGTKTO-DLXWRWKMSA-N
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Description

TP0556351 is a synthetic hexapeptide molecule that acts as a selective inhibitor of matrix metallopeptidase 2 (MMP2). This compound has shown significant potential in reducing collagen accumulation, particularly in models of idiopathic pulmonary fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

TP0556351 is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of TP0556351 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

TP0556351 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the hexapeptide TP0556351 itself. By-products may include unreacted amino acids and coupling reagents .

Mechanism of Action

TP0556351 exerts its effects by selectively inhibiting matrix metallopeptidase 2 (MMP2). This inhibition reduces the breakdown of extracellular matrix components, leading to decreased collagen accumulation. The molecular target is the active site of MMP2, where TP0556351 binds and prevents the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TP0556351 is unique due to its high selectivity and potency as an MMP2 inhibitor. Its IC50 value of 0.2 nM demonstrates its efficacy in reducing collagen accumulation, making it a valuable tool in fibrosis research .

Properties

CAS No.

2787582-17-4

Molecular Formula

C50H70N10O16

Molecular Weight

1067.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[5-[[4-(4-carbamoylphenoxy)benzoyl]amino]pentanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C50H70N10O16/c1-28(2)25-37(49(74)59(3)38(18-20-42(65)66)50(75)60-24-6-7-31(60)26-39(52)61)58-47(72)35(21-22-51)56-48(73)36(27-43(67)68)57-46(71)34(17-19-41(63)64)55-40(62)8-4-5-23-54-45(70)30-11-15-33(16-12-30)76-32-13-9-29(10-14-32)44(53)69/h9-16,28,31,34-38H,4-8,17-27,51H2,1-3H3,(H2,52,61)(H2,53,69)(H,54,70)(H,55,62)(H,56,73)(H,57,71)(H,58,72)(H,63,64)(H,65,66)(H,67,68)/t31-,34-,35-,36-,37-,38-/m0/s1

InChI Key

FVDPKGPPYGTKTO-DLXWRWKMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N

Canonical SMILES

CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)N1CCCC1CC(=O)N)NC(=O)C(CCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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